(1r,2r)-2-(Methylsulfanyl)cyclopentanamine
Overview
Description
(1r,2r)-2-(Methylsulfanyl)cyclopentanamine, also known as (1R,2R)-(-)-N-methyl-1,2-cyclopentanediamine or (-)-cis-1,2-diaminocyclopentane, is a chiral amine that has been extensively studied in the field of organic chemistry. It is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, and its unique properties make it an important building block in drug design.
Mechanism of Action
The mechanism of action of (1r,2r)-2-(Methylsulfanyl)cyclopentanamine is not well understood. However, it is believed to act as a chiral auxiliary, facilitating the formation of chiral molecules in organic synthesis.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, it is known to be a chiral molecule that can interact with other molecules in the body, potentially leading to a range of effects.
Advantages and Limitations for Lab Experiments
The use of (1r,2r)-2-(Methylsulfanyl)cyclopentanamine as a chiral building block in organic synthesis has several advantages. It is a readily available and inexpensive reagent, and its chiral nature allows for the synthesis of enantiomerically pure compounds. However, its use is limited by its low solubility in many solvents, and its potential toxicity.
Future Directions
There are several potential future directions for research on (1r,2r)-2-(Methylsulfanyl)cyclopentanamine. One area of interest is the development of new synthetic methods for its preparation, with a focus on improving yields and reducing waste. Another area of interest is the exploration of its potential applications in drug design, particularly in the development of new anti-cancer and anti-depressant drugs. Finally, there is a need for further research into the biochemical and physiological effects of this compound, with a focus on its potential toxicity and interactions with other molecules in the body.
Scientific Research Applications
(1r,2r)-2-(Methylsulfanyl)cyclopentanamine has been extensively studied for its potential applications in drug design. It has been used as a chiral building block in the synthesis of various pharmaceuticals, including the anti-cancer drug Raltitrexed and the anti-depressant drug Duloxetine. It has also been used in the synthesis of agrochemicals such as the herbicide Tembotrione.
properties
IUPAC Name |
(1R,2R)-2-methylsulfanylcyclopentan-1-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NS/c1-8-6-4-2-3-5(6)7/h5-6H,2-4,7H2,1H3/t5-,6-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYDDFFMJUBFRAW-PHDIDXHHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CCCC1N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS[C@@H]1CCC[C@H]1N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
6336-61-4 | |
Record name | NSC38956 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38956 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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